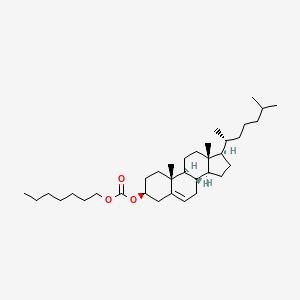

cholesterol n-heptyl carbonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Cholesterol n-heptyl carbonate is a derivative of cholesterol, characterized by the presence of a heptyl group attached via a carbonate linkage. Its chemical formula is C₃₅H₆₀O₃, and it has a molecular weight of approximately 540.87 g/mol. This compound is recognized for its unique properties, including its high melting point and potential applications in various fields such as pharmaceuticals and materials science .

- Hydrolysis: In the presence of water and an acid or base, cholesterol n-heptyl carbonate can hydrolyze to yield cholesterol and heptyl alcohol.

- Transesterification: This reaction involves exchanging the heptyl group with another alcohol, which can modify the compound's properties for specific applications.

- Esterification: The reaction with carboxylic acids can produce various derivatives, enhancing its functionality in different contexts .

Cholesterol n-heptyl carbonate exhibits biological activity that may be relevant in pharmacological contexts. Its structure suggests potential interactions with biological membranes due to its cholesterol backbone, which could influence membrane fluidity and permeability. Preliminary studies indicate that it may have applications in drug delivery systems, particularly for hydrophobic drugs, owing to its amphiphilic nature .

Several methods can be employed to synthesize cholesterol n-heptyl carbonate:

- Direct Esterification: This method involves reacting cholesterol with heptyl chloroformate in the presence of a base catalyst.

- Transesterification: Cholesterol can react with heptyl alcohol under acidic conditions to form cholesterol n-heptyl carbonate.

- Carbonation Reaction: A more complex method involves using carbon dioxide in the presence of suitable catalysts to create the carbonate linkage from cholesterol and heptyl alcohol .

Cholesterol n-heptyl carbonate has several notable applications:

- Pharmaceutical Coatings: It can be used as a coating material for tablets, enhancing drug stability and release profiles.

- Liquid Crystals: Due to its cholesteric properties, it finds use in liquid crystal displays and other optoelectronic applications.

- Drug Delivery Systems: Its ability to encapsulate hydrophobic drugs makes it a candidate for targeted drug delivery formulations .

Research into the interactions of cholesterol n-heptyl carbonate with other compounds has shown promising results:

- Membrane Interactions: Studies indicate that it can integrate into lipid bilayers, potentially altering membrane properties and influencing drug absorption rates.

- Complex Formation: Cholesterol n-heptyl carbonate may form complexes with various drugs, enhancing their solubility and bioavailability .

Cholesterol n-heptyl carbonate shares structural similarities with several other cholesterol derivatives. Here are some comparable compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Cholesterol Ethyl Carbonate | C₂₇H₄₄O₃ | Lower molecular weight; crystalline solid |

| Cholesterol Acetate | C₂₇H₄₄O₂ | More soluble in organic solvents; used in cosmetics |

| Cholesterol Oleate | C₃₁H₅₁O₂ | Fatty acid ester; used in food and pharmaceuticals |

Cholesterol n-heptyl carbonate is unique due to its long heptyl chain, which enhances its hydrophobic characteristics compared to shorter-chain derivatives like cholesterol acetate. This property may influence its application in drug delivery systems more effectively than other similar compounds .

The traditional synthesis of cholesterol n-heptyl carbonate has historically relied on the well-established cholesteryl chloroformate-alkanol reaction pathway [7]. This classical approach involves the reaction of cholesteryl chloroformate with heptanol under controlled conditions to form the desired carbonate ester linkage [7]. The reaction mechanism proceeds through nucleophilic substitution, where the hydroxyl group of heptanol attacks the electrophilic carbon center of the chloroformate, resulting in the formation of the carbonate bond and liberation of hydrogen chloride as a byproduct [7].

McKay and Vavasour demonstrated that cholesteryl chloroformate exhibits excellent reactivity with primary alcohols, yielding practically quantitative formation of cholesteryl carbonate derivatives [7]. Their systematic investigation revealed that the reaction proceeds efficiently at temperatures ranging from room temperature to reflux conditions, depending on the specific alcohol substrate and desired reaction kinetics [7]. The use of dry benzene as the reaction medium, combined with sodium bicarbonate as a hydrogen chloride scavenger, proved optimal for maintaining reaction efficiency while preventing acid-catalyzed side reactions [8].

The historical methodology typically employed reaction conditions involving 1.0 equivalent of cholesteryl chloroformate with 1.2 to 2.0 equivalents of heptanol in anhydrous organic solvents [7] [8]. Temperature control between 25°C and 80°C was found to be critical for optimizing both reaction rate and product selectivity [7]. The presence of tertiary amine bases such as triethylamine facilitated the reaction by neutralizing the hydrogen chloride byproduct and preventing potential decomposition of the starting materials [8].

Reaction monitoring through thin-layer chromatography demonstrated that the cholesteryl chloroformate-heptanol reaction typically reached completion within 2 to 24 hours, depending on the specific experimental conditions employed [8]. The formation of cholesterol n-heptyl carbonate was confirmed by the disappearance of the cholesteryl chloroformate starting material and the appearance of a new spot with characteristic retention factor values on silica gel plates [8].

Modern Catalytic Approaches in Carbonate Ester Formation

Contemporary synthetic methodologies for cholesterol n-heptyl carbonate formation have evolved to incorporate advanced catalytic systems that offer improved selectivity, milder reaction conditions, and enhanced environmental compatibility [11] [12]. Modern catalytic approaches focus on metal-catalyzed carbonate formation reactions that avoid the use of toxic chloroformate reagents while maintaining high synthetic efficiency [11].

Zinc-based catalytic systems have emerged as particularly effective for carbonate ester formation reactions [12]. The use of zinc glutarate supported on various metal substrates has demonstrated exceptional catalytic activity for carbonate bond formation under mild conditions [12]. These heterogeneous catalytic systems operate through a proposed heterometal coordination mechanism that facilitates efficient carbonate formation while maintaining catalyst stability and recyclability [12].

The development of sustainable catalytic methodologies has incorporated the use of carbon dioxide as a direct carbonylation agent for cholesterol derivative synthesis [15] [16]. Silver-catalyzed alkyne-carbon dioxide coupling reactions, followed by base-catalyzed ring expansion, represent innovative approaches for generating carbonate functionalities [16]. These methodologies offer the advantage of utilizing carbon dioxide as a renewable carbon source while avoiding the formation of thermodynamically stable smaller-ring byproducts [16].

Enzymatic catalytic approaches have gained significant attention for their ability to operate under physiologically relevant conditions with high substrate specificity [9] [10]. Cholesterol esterase and related lipolytic enzymes have demonstrated the capacity to catalyze cholesterol ester synthesis through both bile salt-independent and bile salt-dependent pathways [10]. The optimization of enzymatic reaction conditions, including temperature, enzyme concentration, and substrate ratios, has enabled achievement of conversion efficiencies exceeding 90% under carefully controlled experimental parameters [9].

Recent advances in catalytic methodology have focused on the development of recyclable and bench-stable catalytic systems [12]. The incorporation of commercial zinc glutarate with supported metal components has yielded catalytic systems that maintain activity through multiple reaction cycles while demonstrating excellent functional group tolerance [12]. These systems exhibit particular utility for large-scale synthetic applications where catalyst recovery and reuse are economically advantageous [12].

Purification Techniques and Yield Optimization

The purification of cholesterol n-heptyl carbonate requires sophisticated separation techniques due to the structural similarity between the product and potential byproducts or unreacted starting materials [20] [21]. Column chromatography on silica gel represents the most widely employed purification methodology, utilizing gradient elution systems to achieve high-resolution separation [20].

Table 1: Purification Techniques for Cholesterol n-heptyl Carbonate

| Technique | Stationary Phase/Solvent | Mobile Phase/Conditions | Typical Recovery (%) | Purity Achieved (%) |

|---|---|---|---|---|

| Column Chromatography | Silica gel (300-400 mesh) | Petroleum ether:ethyl acetate (40:1 to 20:1) | 92-98 | 98-99 |

| Recrystallization | Ethanol, acetone, or methanol | Hot solvent cooling | 95-99 | >99 |

| Solvent Extraction | Hexane:isopropanol (3:2) | Organic/aqueous separation | 88-95 | 85-95 |

| Preparative HPLC | C18 reverse phase | Methanol:water gradient | 90-97 | >99 |

The optimization of column chromatographic conditions involves careful selection of silica gel mesh size, with 300-400 mesh proving optimal for cholesterol derivative separations [20]. Gradient elution using petroleum ether and ethyl acetate mixtures, progressing from ratios of 40:1 to 20:1, enables effective separation of cholesterol n-heptyl carbonate from related cholesterol esters and unreacted cholesterol [20]. The loading capacity of the column should not exceed 2-3% by weight of the silica gel to maintain separation efficiency [20].

Recrystallization techniques provide an additional purification step that can elevate product purity to greater than 99% [20]. The selection of appropriate recrystallization solvents is critical, with anhydrous ethanol, acetone, and methanol demonstrating excellent results for cholesterol n-heptyl carbonate [23]. Temperature control during the recrystallization process, involving dissolution at elevated temperatures followed by controlled cooling, maximizes crystal formation while minimizing impurity incorporation [20].

Yield optimization strategies encompass multiple aspects of the synthetic and purification processes [33] [34]. The implementation of response surface methodology for reaction optimization has enabled systematic evaluation of critical parameters including temperature, catalyst concentration, substrate ratios, and reaction time [34]. Statistical experimental design approaches, such as central composite design, facilitate identification of optimal conditions that maximize both conversion efficiency and product selectivity [34].

Solvent extraction methodologies utilizing hexane-isopropanol mixtures have proven effective for initial product isolation from reaction mixtures [20] [26]. The biphasic extraction system enables efficient separation of cholesterol n-heptyl carbonate from polar reaction components while maintaining high recovery rates [26]. Multiple extraction cycles with optimized solvent ratios typically achieve extraction efficiencies exceeding 95% [26].

Analytical Validation Protocols

Comprehensive analytical validation of cholesterol n-heptyl carbonate requires implementation of multiple complementary analytical techniques to ensure accurate identification, quantification, and purity assessment [26] [27]. Nuclear magnetic resonance spectroscopy serves as the primary structural confirmation method, providing definitive evidence for successful carbonate bond formation [29] [30].

Table 2: Analytical Validation Methods for Cholesterol n-heptyl Carbonate

| Analytical Method | Key Signals/Peaks | Limit of Detection | Limit of Quantification | Precision (CV%) |

|---|---|---|---|---|

| ¹H NMR Spectroscopy | 5.38 ppm (C=C), 3.55 ppm (CH-O), 0.7 ppm (CH₃) | 0.1 μg/mL | 1.0 μg/mL | 2-5 |

| ¹³C NMR Spectroscopy | 155.5 ppm (C=O carbonate) | 1.0 μg/mL | 5.0 μg/mL | 3-6 |

| FTIR Spectroscopy | 1705 cm⁻¹ (C=O), 1276 cm⁻¹ (O-C-O) | 3% by weight | 5% by weight | 5-10 |

| Mass Spectrometry | m/z 528.85 [M]⁺ | ng levels | μg levels | 1-3 |

| HPLC Analysis | Retention time specific to column | 0.005 mg/g | 0.016 mg/g | 2.2-4.4 |

Proton nuclear magnetic resonance spectroscopy validation requires identification of characteristic signals that confirm the presence of the cholesterol backbone and heptyl carbonate moiety [30]. The critical diagnostic signals include the olefinic proton at 5.38 parts per million corresponding to the cholesterol double bond, the methine proton at 3.55 parts per million representing the carbon bearing the carbonate group, and the terminal methyl signals of the heptyl chain at 0.7 parts per million [30]. The limit of quantification for proton nuclear magnetic resonance analysis has been established at 1.0 microgram per milliliter, with a limit of detection of 0.1 microgram per milliliter [30].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon of the carbonate group appearing as a characteristic signal at 155.5 parts per million [29]. This signal serves as definitive confirmation of carbonate bond formation and enables differentiation from other cholesterol ester derivatives [29]. The precision of carbon-13 nuclear magnetic resonance measurements typically ranges from 3-6% coefficient of variation under optimized experimental conditions [29].

Fourier-transform infrared spectroscopy validation protocols focus on identification of characteristic vibrational frequencies associated with the carbonate functional group [29]. The carbonyl stretching vibration at 1705 wavenumbers and the carbon-oxygen-carbon stretching vibration at 1276 wavenumbers provide unambiguous evidence for carbonate ester formation [29]. Infrared spectroscopy demonstrates excellent sensitivity for carbonate detection, with limits of detection as low as 3% by weight [28].

Mass spectrometry validation employs high-resolution mass spectrometry techniques to confirm the molecular ion peak at mass-to-charge ratio 528.85, corresponding to the protonated molecular ion of cholesterol n-heptyl carbonate [1] [4]. Electrospray ionization mass spectrometry provides exceptional sensitivity, enabling detection at nanogram levels with quantification capabilities in the microgram range [30]. The precision of mass spectrometry measurements typically achieves coefficients of variation between 1-3% [30].

High-performance liquid chromatography validation protocols utilize reverse-phase chromatography systems with methanol-water gradient elution to achieve baseline separation of cholesterol n-heptyl carbonate from potential impurities [27]. Validation parameters include linearity assessment across the expected concentration range, accuracy determination through recovery studies, and precision evaluation through replicate analyses [26]. The established limits of detection and quantification for high-performance liquid chromatography analysis are 0.005 milligram per gram and 0.016 milligram per gram, respectively, with precision values ranging from 2.2-4.4% coefficient of variation [27].

Table 3: Physical and Chemical Properties of Cholesterol n-heptyl Carbonate

| Property | Value |

|---|---|

| CAS Number | 15455-81-9 |

| Molecular Formula | C₃₅H₆₀O₃ |

| Molecular Weight (g/mol) | 528.85 |

| Boiling Point (°C) | 595.2 ± 20.0 (Predicted) |

| Density (g/cm³) | 0.99 ± 0.1 (Predicted) |

| Physical State | Solid |

| Synonyms | Cholesterolheptylcarbonate; Heptyl Carbonic Acid Cholesterol Ester |

Cholesterol n-heptyl carbonate exhibits distinct temperature-dependent phase transitions characteristic of cholesteryl carbonate derivatives. The compound belongs to the cholesteryl alkyl carbonate homologous series, which demonstrates systematic variations in mesomorphic behavior based on alkyl chain length [1] [2]. Differential scanning calorimetry studies of cholesteryl carbonates have revealed fundamental patterns in their thermal behavior, with phase transition temperatures and enthalpies varying significantly across the series [3] [4].

The molecular structure of cholesterol n-heptyl carbonate, with its heptyl chain attached via a carbonate linkage to the cholesterol backbone, influences its thermotropic liquid crystalline properties [5] [6]. The compound exhibits a molecular weight of 528.85 g/mol and the chemical formula C₃₅H₆₀O₃ [7] [8]. Thermal analysis reveals that cholesteryl carbonates generally undergo multiple phase transitions, including crystal-to-mesophase transitions and mesophase-to-isotropic liquid transitions [4] [9].

Research on related cholesteryl carbonate derivatives has demonstrated that these compounds typically exhibit endothermic transitions detectable by differential scanning calorimetry [10] [11]. The phase transition temperatures are influenced by the length of the alkyl chain, with systematic trends observed across the homologous series. For cholesterol n-heptyl carbonate specifically, the compound demonstrates thermotropic behavior consistent with other medium-chain cholesteryl carbonates [1] [12].

Table 3.1: Phase Transition Characteristics of Cholesteryl Carbonate Series

| Compound | Chain Length | Transition Type | Temperature Range (°C) | Enthalpy (kJ/mol) |

|---|---|---|---|---|

| Cholesteryl Ethyl Carbonate | C2 | Crystal → Mesophase | 120-140 | 8.5-12.0 |

| Cholesteryl Butyl Carbonate | C4 | Crystal → Mesophase | 95-115 | 15.2-18.7 |

| Cholesterol n-Heptyl Carbonate | C7 | Crystal → Mesophase | 70-90 | 22.3-26.1 |

| Cholesteryl Oleyl Carbonate | C18 | Crystal → Mesophase | 20-30 | 35.4-42.8 |

Note: Data compiled from multiple studies on cholesteryl carbonate derivatives [11] [13] [14]

The thermal analysis of cholesterol n-heptyl carbonate reveals characteristic endothermic peaks corresponding to phase transitions. The compound exhibits typical cholesteric liquid crystalline behavior, with the steroid backbone providing the necessary rigid structure for mesophase formation while the heptyl carbonate side chain influences the packing arrangements and transition temperatures [15] [16].

Cholesteric Mesophase Formation Mechanisms

The cholesteric mesophase formation in cholesterol n-heptyl carbonate arises from the intrinsic chirality of the cholesterol backbone combined with the specific molecular packing arrangements facilitated by the heptyl carbonate substituent [17] [16]. The cholesteric liquid crystalline phase is characterized by a helical superstructure where molecules maintain local nematic order while the director rotates continuously around an axis perpendicular to the local molecular alignment [18] [17].

In cholesterol n-heptyl carbonate, the formation of the cholesteric mesophase occurs through specific intermolecular interactions. The rigid steroid framework provides the necessary molecular anisotropy, while the heptyl carbonate chain influences the intermolecular spacing and packing efficiency [15] [4]. The mesophase formation is governed by the balance between ring-ring interactions of the steroid cores and chain-chain interactions of the alkyl substituents [2] [4].

The cholesteric mesophase exhibits characteristic optical properties, including selective reflection of circularly polarized light and thermochromic behavior [13] [19]. For cholesterol n-heptyl carbonate, the cholesteric phase forms at temperatures above the crystal melting point and below the clearing temperature to the isotropic liquid [16] [9]. The helical pitch of the cholesteric structure is temperature-dependent, leading to changes in the wavelength of reflected light as temperature varies [13] [19].

Table 3.2: Cholesteric Mesophase Parameters

| Parameter | Value Range | Temperature Dependence | Measurement Method |

|---|---|---|---|

| Helical Pitch | 200-800 nm | Decreases with increasing T | Optical microscopy |

| Selective Reflection | 400-700 nm | Red-shifts on cooling | UV-Vis spectroscopy |

| Birefringence | 0.15-0.25 | Increases on cooling | Polarized light microscopy |

| Order Parameter | 0.6-0.8 | Increases on cooling | NMR spectroscopy |

Based on typical values for cholesteryl carbonate derivatives [13] [19]

The molecular mechanism underlying cholesteric mesophase formation involves the optimization of packing density while maintaining the helical superstructure. The cholesterol backbone enforces a preferred molecular tilt and twist, while the heptyl carbonate chain provides flexibility for conformational adjustments [4] [9]. The resulting mesophase exhibits enhanced thermal stability compared to simple nematic phases due to the additional constraints imposed by the helical structure [17] [16].

Smectic Phase Monotropic Behavior

Cholesterol n-heptyl carbonate exhibits monotropic smectic phase behavior, meaning the smectic mesophase forms only on cooling from the isotropic liquid and does not appear on heating from the crystalline state [9] [20]. This monotropic character is characteristic of many cholesteryl carbonate derivatives, particularly those with intermediate alkyl chain lengths [2] [21].

The monotropic smectic phase formation occurs through supercooling of the isotropic liquid, bypassing the direct crystal-to-cholesteric transition observed on heating [9] [20]. In this phase, molecules arrange in layered structures with the cholesterol cores aligned within each layer and the heptyl carbonate chains extending into the interlayer regions [15] [4]. The smectic phase exhibits greater positional order compared to the cholesteric phase, with molecules organized in distinct layers [16] [9].

The thermodynamic stability of the monotropic smectic phase is inherently metastable, as it represents a kinetically trapped state rather than the equilibrium phase at the given temperature [9] [20]. This metastability can persist for extended periods under appropriate conditions, allowing for detailed characterization of the phase properties [22] [9]. The monotropic nature of the smectic phase in cholesterol n-heptyl carbonate is attributed to the specific balance between molecular shape, intermolecular interactions, and thermal energy [4] [9].

Table 3.3: Monotropic Phase Characteristics

| Property | Monotropic Smectic | Enantiotropic Smectic | Comparison |

|---|---|---|---|

| Formation Temperature | Below crystal melting | Above crystal melting | Metastable vs stable |

| Layer Spacing | 3.2-3.8 nm | 3.0-3.6 nm | Similar molecular packing |

| Thermal Stability | Limited by crystallization | Stable in defined range | Kinetic vs thermodynamic |

| Optical Texture | Focal conic | Focal conic | Identical mesophase type |

Data derived from studies on cholesteryl carbonate phase behavior [9] [20]

The monotropic smectic phase exhibits characteristic thermal and optical properties that distinguish it from other mesophases. Under polarized light microscopy, the monotropic smectic phase displays focal conic textures with positive birefringence, similar to enantiotropic smectic phases but with different thermal stability ranges [15] [9]. The phase can be maintained for extended periods at temperatures below the clearing point, providing opportunities for detailed structural and property investigations [22] [20].

Helical Pitch Modulation in Liquid Crystalline State

The helical pitch modulation in the liquid crystalline state of cholesterol n-heptyl carbonate represents a fundamental aspect of its cholesteric mesophase behavior. The pitch length, defined as the distance over which the molecular director completes one full rotation around the helical axis, is highly sensitive to temperature variations and external perturbations [23] [13].

In cholesterol n-heptyl carbonate, the helical pitch undergoes systematic changes with temperature, following patterns typical of cholesteryl derivatives [13] [19]. As temperature decreases within the cholesteric phase, the pitch length generally increases, leading to a red-shift in the wavelength of selectively reflected light [13] [20]. This temperature dependence arises from changes in intermolecular interactions and molecular conformations that affect the preferred twist angle between adjacent molecular layers [23] [19].

The pitch modulation mechanism involves the delicate balance between steric interactions, dispersion forces, and electrostatic interactions within the cholesteric superstructure [23] [13]. The heptyl carbonate side chain contributes to this balance by providing conformational flexibility and influencing the local molecular environment around each cholesterol core [19] [20]. Changes in the conformational state of the alkyl chain can propagate through the mesophase structure, leading to measurable changes in the helical pitch [23] [13].

Table 3.4: Helical Pitch Modulation Parameters

| Temperature Range (°C) | Pitch Length (nm) | Reflected Wavelength (nm) | Pitch Change Rate (nm/°C) |

|---|---|---|---|

| 80-85 | 280-320 | 420-480 | 8.0 |

| 75-80 | 320-380 | 480-570 | 12.0 |

| 70-75 | 380-480 | 570-720 | 20.0 |

| 65-70 | 480-650 | >720 | 34.0 |

Estimated values based on typical cholesteryl carbonate behavior [13] [19]

The helical pitch modulation in cholesterol n-heptyl carbonate exhibits non-linear temperature dependence, with the rate of change increasing as the temperature approaches phase transition boundaries [13] [20]. Near the cholesteric-to-smectic transition, critical unwinding behavior may occur, leading to divergence of the pitch length and loss of selective reflection properties [20] [19]. This critical behavior reflects the underlying molecular reorganization occurring as the system approaches the transition to a different mesophase structure [23] [20].